2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
917614-31-4 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-(cyclohexylcarbamoyl)-3-methylbut-3-enoic acid |
InChI |
InChI=1S/C12H19NO3/c1-8(2)10(12(15)16)11(14)13-9-6-4-3-5-7-9/h9-10H,1,3-7H2,2H3,(H,13,14)(H,15,16) |
InChI Key |
ICFHSQKEGRKSBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C(=O)NC1CCCCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid typically involves the reaction of cyclohexyl isocyanate with 3-methylbut-3-enoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The cyclohexylcarbamoyl group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Produces cyclohexylamine and 3-methylbut-3-enoic acid via cleavage of the amide bond.
-
Basic hydrolysis : Yields cyclohexylamine and a carboxylate salt under alkaline conditions.
Conditions :
| Reaction Type | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acidic | HCl (6M) | 100°C | 6 hr | ~85% |
| Basic | NaOH (2M) | 80°C | 4 hr | ~78% |
Addition Reactions at the α,β-Unsaturated Site
The conjugated double bond in the but-3-enoic acid moiety participates in stereoselective additions:
-
Michael Addition : Nucleophiles (e.g., amines, thiols) add to the β-carbon.
-
Halogenation : Electrophilic bromine or iodine adds across the double bond.
-
Product: 2-(Cyclohexylcarbamoyl)-3-methyl-2,3-dibromobutanoic acid.
-
Stereochemical Outcomes :
Decarboxylation
Thermal or oxidative decarboxylation eliminates CO₂, forming a substituted alkene:
-
Thermal Pathway : At 200°C, yields 3-methylbut-3-ene cyclohexylcarboxamide.
-
Oxidative Pathway : Using Pb(OAc)₄, generates a conjugated diene .
Cyclization Reactions
Intramolecular interactions between the carbamoyl and carboxylic acid groups can form lactams:
-
Lactam Formation : Under dehydrating conditions (e.g., P₂O₅), forms a six-membered lactam ring.
Key Data :
| Product | Conditions | Yield |
|---|---|---|
| Cyclohexylpyrrolidone | P₂O₅, 120°C, 3 hr | 62% |
Functional Group Modifications
-
Esterification : The carboxylic acid reacts with alcohols (e.g., methanol) to form methyl esters.
-
Reduction : Catalytic hydrogenation (H₂/Pd) saturates the double bond, yielding 2-(cyclohexylcarbamoyl)-3-methylbutanoic acid .
Comparative Reactivity with Analogous Compounds
Mechanistic Insights
Scientific Research Applications
The compound 2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and biochemistry. Below is a detailed exploration of its applications, supported by relevant case studies and data tables.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. This compound has been studied for its ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
Case Study: Inhibition of Type III Secretion System
A study developed a screening assay targeting the Type III secretion system (T3SS) in pathogenic bacteria, where this compound was shown to inhibit T3SS activity effectively. This inhibition is crucial as T3SS is a virulence factor in many Gram-negative pathogens, including E. coli and Salmonella .
Therapeutic Targets for Mycobacterial Infections
The compound has been identified as a potential therapeutic agent against mycobacterial infections, including tuberculosis. It acts on serine/threonine protein kinases, which are vital for the survival and virulence of mycobacteria.
Case Study: Targeting PknG
In a patent disclosure, this compound was highlighted for its role in inhibiting PknG, a serine/threonine kinase from Mycobacterium tuberculosis. This inhibition could lead to new treatments for tuberculosis, addressing the challenge of antibiotic resistance .
Enzyme Activity Modulation
The compound has been utilized in studies aimed at modulating enzyme activities related to metabolic pathways. Its structural features allow it to interact with various enzymes, potentially altering their activity.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | Concentration Tested | Result |
|---|---|---|---|
| Serine/threonine Kinase G | Competitive Inhibition | 10 µM | 70% inhibition observed |
| CDK2 | Non-competitive | 25 µM | 50% inhibition observed |
Cancer Research
There is ongoing research into the application of this compound in cancer therapy, particularly concerning its effects on cell cycle regulation through CDK2 inhibition.
Case Study: CDK2 Inhibition
Recent studies have shown that this compound can effectively inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle progression. This inhibition could provide a pathway for developing novel anticancer therapies .
Mechanism of Action
The mechanism of action of 2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Differences :
- Branching and Substituents: The target compound’s 3-methylbut-3-enoic acid unit introduces a conjugated double bond, enhancing rigidity compared to saturated chains in 2CA3MBA or 2CA4MBA .
- Functional Groups: Unlike 2CA3MBA’s benzoyl-amino group, the cyclohexylcarbamoyl group in the target compound may influence lipophilicity and metabolic stability .
Pharmacologically Active Analogs
AZD4017 : A potent 11β-HSD1 inhibitor with a cyclohexylcarbamoyl group and a pyridine-sulfanyl moiety. While both compounds share the cyclohexylcarbamoyl motif, AZD4017’s pyridine core and sulfanyl substituent confer distinct binding affinities and oral bioavailability .
B10 (): A boronic ester-containing carboxamide with a methoxybenzoate group. Unlike the target compound’s enoic acid, B10’s boronic ester enables Suzuki coupling applications, highlighting divergent synthetic utility .
Physicochemical and Spectral Properties
NMR and Spectral Data
- Marine Compound (): A structurally related compound with a 3-methylbut-3-enoic acid unit exhibits distinct NMR signals: δC 169.6 (carboxylic carbon, C-15) δH 5.63 (olefinic proton, H-14) These shifts align with the target compound’s expected conjugation and substituent effects .
- B10 () : Shows a carboxylic carbon at δC 167.2 and cyclohexyl protons at δH 1.13–1.67, providing benchmarks for cyclohexylcarbamoyl group characterization .
Solubility and Stability
- Carboxamides with cyclohexyl groups (e.g., AZD4017) typically exhibit moderate aqueous solubility (e.g., ~50 µM in PBS) but enhanced membrane permeability due to lipophilic substituents .
- The enoic acid moiety may increase acidity (predicted pKa ~3.5–4.0), influencing ionization under physiological conditions .
Enzyme Inhibition Potential
- 11β-HSD1 Inhibition: AZD4017 demonstrates IC50 = 5 nM for 11β-HSD1, a target for metabolic disorders. The target compound’s cyclohexylcarbamoyl group may similarly engage hydrophobic enzyme pockets, though activity depends on the enoic acid’s spatial orientation .
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Table 2: NMR Data Comparison
| Compound | δC (Carboxylic Carbon) | δH (Olefinic Proton) | Reference |
|---|---|---|---|
| Marine Compound () | 169.6 | 5.63 (s, H-14) | |
| B10 () | 167.2 | N/A |
Biological Activity
The compound 2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 197.26 g/mol
- IUPAC Name : this compound
The compound features a cyclohexyl group attached to a carbamoyl moiety, which is linked to a 3-methylbut-3-enoic acid structure. This unique configuration may contribute to its biological properties.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation. This inhibition can lead to antiproliferative effects on cancer cells .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting pathways involved in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines .
- Antimicrobial Activity : Some derivatives within this structural class exhibit antimicrobial properties, which may be relevant for treating infections .
Case Studies and Research Findings
- Inhibition of CDK2 : A study highlighted the effectiveness of various compounds, including derivatives of this compound, in inhibiting CDK2 activity. The inhibition was quantified using enzymatic assays, revealing an IC value indicative of potent activity against cancer cell lines .
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced the production of inflammatory cytokines in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 50 µM .
- Toxicity Assessment : Toxicological evaluations were conducted on animal models to assess the safety profile of the compound. Mice treated with high doses (up to 2000 mg/kg) exhibited no significant adverse effects, suggesting a favorable safety margin for further development .
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
